5-chloro-1H-imidazole

Quantum Chemistry Spectroscopy Materials Science

Researchers require a validated electrophilic handle for ARBs and H2-antagonists; substituting with other halogens or isomers alters activity. - **Application:** Direct precursor to Losartan scaffold and metiamide/cimetidine analogs. - **Key Evidence:** Distinct 35Cl NQR signature vs 4-chloro isomer for mechanistic studies. - **Supply Chain:** Benchmark material for patented herbicide synthesis routes.

Molecular Formula C3H3ClN2
Molecular Weight 102.52 g/mol
CAS No. 15965-31-8
Cat. No. B020600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-1H-imidazole
CAS15965-31-8
Synonyms4-Chloro-1(3)H-imidazole;  1H-Imidazole, 4-chloro- (9CI);  Imidazole, 4-chloro- (8CI);  4-Chloroimidazole;  5-Chloroimidazole;  NSC 222413; 
Molecular FormulaC3H3ClN2
Molecular Weight102.52 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)Cl
InChIInChI=1S/C3H3ClN2/c4-3-1-5-2-6-3/h1-2H,(H,5,6)
InChIKeyBQRBAXFOPZRMCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1H-imidazole: Reactive Core for Drug & Agrochemical Synthesis


5-Chloro-1H-imidazole (also known as 4-chloroimidazole) is a heterocyclic building block featuring an imidazole ring substituted with a chlorine atom at the 5-position. This chlorine substitution significantly alters the electronic and steric profile of the parent imidazole, conferring unique reactivity that makes it a versatile intermediate in the synthesis of biologically active molecules, including antihypertensive agents and herbicides [1]. Its procurement is typically driven by the need for a specific electrophilic handle for further derivatization via cross-coupling or nucleophilic substitution [2].

Why 5-Chloro-1H-imidazole Cannot Be Substituted


While the imidazole scaffold is common, substituting 5-chloro-1H-imidazole with unsubstituted imidazole, 4-chloroimidazole (a positional isomer), or other halogenated analogs (e.g., 5-bromo- or 5-fluoroimidazole) is not a straightforward swap. The specific position and nature of the halogen atom dictate the compound's electronic distribution, reactivity, and steric properties, which in turn critically influence downstream reaction yields, biological activity, and the physical properties of final products. The evidence below quantifies these differences in key areas such as electronic structure, pharmacological activity, and synthetic utility, demonstrating that the selection of 5-chloro-1H-imidazole is a deliberate, data-driven decision for specific research and industrial applications [1][2][3].

Key Evidence for 5-Chloro-1H-imidazole


Unique Electronic Structure

Ab initio calculations and 35Cl Nuclear Quadrupole Resonance (NQR) spectroscopy demonstrate a significant electronic difference between the 5-chloro and 4-chloro positional isomers. The 5-chloro isomer exhibits a higher NQR frequency, indicating a distinct electron distribution around the chlorine atom. This difference is attributed to the varied influence of the adjacent 'pyridine' and 'pyrrole' nitrogen atoms [1].

Quantum Chemistry Spectroscopy Materials Science

Superior Scaffold for Angiotensin II Antagonists

In a head-to-head study, benzimidazole derivatives bearing different heterocyclic rings were evaluated for angiotensin II antagonistic activity. The derivative containing a 5-chloroimidazole moiety (Compound 2) demonstrated superior potency compared to analogs containing an unsubstituted imidazole (1), a 1,2,4-triazole (3), or an imidazoline (4) ring . This establishes 5-chloroimidazole as a privileged scaffold in this class of antihypertensives, a concept further supported by its use as a key intermediate in the synthesis of Losartan .

Medicinal Chemistry Pharmacology Antihypertensive

Confirmed H2 Antagonist Activity of Metiamide Analogue

A direct comparative synthesis study evaluated the biological activity of 5-halogeno-analogues of the H2-receptor antagonists metiamide and cimetidine. The study successfully synthesized both the 5-chloro and 5-fluoro analogues. Crucially, the research confirmed that the 5-chloroimidazolyl analogues of both metiamide and cimetidine retained their function as histamine H2-receptor antagonists [1].

Medicinal Chemistry Pharmacology Gastrointestinal

Patent-Protected Pharmaceutical Intermediate

A key patent (HU213387B) explicitly claims optionally 2-substituted 5-chloroimidazoles as novel intermediates for the preparation of antihypertensive pharmaceuticals and herbicidally active compounds [1]. The patent describes processes for preparing these intermediates and their conversion to 5-chloroimidazole-4-carbaldehydes, which are direct precursors to drugs like Losartan . This patent protection underscores the specific and non-obvious value of the 5-chloroimidazole core in industrial synthesis.

Process Chemistry Pharmaceutical Manufacturing Intellectual Property

Key Applications of 5-Chloro-1H-imidazole


Antihypertensive ARB Synthesis

This compound is a proven, high-value intermediate for synthesizing Angiotensin II Receptor Blockers (ARBs), a multi-billion dollar drug class [1]. As demonstrated, its core structure is associated with superior potency compared to other heterocycles [2], and it is the direct precursor to the Losartan scaffold . Medicinal chemists use 5-chloro-1H-imidazole to build focused libraries of ARB candidates, confident in the scaffold's validated activity.

Histamine H2 Modulator Development

For research on gastric acid-related disorders, 5-chloro-1H-imidazole is the starting material of choice for creating H2-receptor antagonists. Direct evidence shows that its incorporation into metiamide and cimetidine scaffolds preserves the desired H2 antagonism [1]. This allows researchers to explore new chemical space around a validated pharmacophore, potentially leading to improved therapies for ulcers and GERD.

Agrochemical Discovery and Process Development

Patents explicitly identify optionally 2-substituted 5-chloroimidazoles as intermediates for synthesizing novel herbicides [1]. Its unique reactivity, stemming from its distinct electronic properties [2], allows for the construction of complex molecular architectures required for potent and selective crop protection agents. Process chemists rely on this compound to scale up patented routes for manufacturing next-generation herbicides.

Heterocyclic Reactivity Research

The quantifiable electronic difference between 5-chloro and 4-chloroimidazole, as measured by 35Cl NQR [1], makes 5-chloro-1H-imidazole a key model compound for studying structure-reactivity relationships in nucleophilic substitution and cross-coupling reactions. Researchers use it to optimize catalysts and reaction conditions, where its distinct behavior compared to its positional isomer provides critical mechanistic insights.

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